

The Discovery and Enduring Scientific Interest in β -Carboline Alkaloids: A Technical Guide

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Compound of Interest

Compound Name: Harman-13C2,15N

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and multifaceted pharmacological activities of β -carboline alkaloids. From their initial isolation from medicinal plants to their current status as privileged scaffolds in modern drug discovery, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The guide details the historical context of their discovery, outlines key experimental protocols for their isolation and analysis, presents quantitative data on their biological activities in structured tables, and visualizes their complex signaling pathways using Graphviz diagrams.

A Journey Through Time: The Discovery and History of β -Carboline Alkaloids

The story of β -carboline alkaloids is intrinsically linked to the traditional use of medicinal plants. The first of these compounds to be isolated was harmaline in 1837 by Fr. Göbel, followed by the isolation of harmine in 1848 by J. Fritzsche, both from the seeds of *Peganum harmala* (Syrian rue).[1] This plant has a long history of use in traditional medicine in the Middle East and North Africa.[2] The correct chemical structures of harmine and harmaline were later elucidated in 1927 by Richard Helmuth Fredrick Manske and his colleagues.[1]

Initially, these compounds were also identified in the Amazonian vine *Banisteriopsis caapi*, a key ingredient in the ceremonial psychedelic beverage ayahuasca. In 1905, the Colombian naturalist and chemist Rafael Zerda-Bayón named the psychoactive component "telepathine,"

which was later identified as harmine.[1] Over the years, various researchers independently isolated harmine from *B. caapi*, giving it names like "yagéine" and "banisterine," before it was confirmed that these were all identical to the harmine isolated from *Peganum harmala*. [1]

The recognition of their psychoactive properties, primarily as monoamine oxidase inhibitors (MAOIs), spurred significant scientific interest. This led to the discovery of a wide range of other biological activities, including interactions with benzodiazepine and serotonin receptors, and anticancer properties through mechanisms like DNA intercalation and inhibition of topoisomerase and cyclin-dependent kinases.[3][4][5] Today, β -carbolines are understood to be a large and diverse family of indole alkaloids found not only in plants but also in fungi, marine creatures, insects, and even in human tissues and body fluids, arising from both endogenous and dietary sources.[4] Their versatile pharmacological profile continues to make them a subject of intense research in the quest for new therapeutic agents.[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of β -carboline alkaloids, drawing from established laboratory practices.

Extraction and Isolation of Harmala Alkaloids from *Peganum harmala* Seeds

This protocol describes a common method for the extraction and isolation of harmala alkaloids, primarily harmine and harmaline, from the seeds of *Peganum harmala*. [7][8]

Materials and Reagents:

- Powdered *Peganum harmala* seeds
- Hexane or Petroleum ether
- Methanol (MeOH) or 90% Ethanol
- Hydrochloric acid (HCl), 5% solution
- Sodium hydroxide (NaOH) or Ammonium hydroxide solution

- Chloroform
- Anhydrous sodium sulfate
- Conical flasks, Beakers, Reflux apparatus, Separatory funnel, Filtration apparatus (e.g., Büchner funnel), Water bath, pH meter or litmus paper.

Procedure:

- Defatting:
 - Macerate 30 g of powdered Peganum harmala seeds in 65 mL of hexane for 30 minutes with stirring.[\[7\]](#)
 - Alternatively, macerate 50 g of seed powder in 500 mL of petroleum ether for 24 hours.[\[8\]](#)
 - Filter the mixture to separate the seed residue from the solvent. This step removes nonpolar compounds like fats and oils.
- Acidic Extraction:
 - To the defatted seed residue, add 120 mL of a solution containing 5% HCl and 60% MeOH.[\[7\]](#)
 - Heat the mixture on a hot plate at 50°C for 30 minutes.[\[7\]](#)
 - Alternatively, reflux the residue with 90% ethanol for 1 hour.[\[8\]](#)
 - This step protonates the alkaloids, making them soluble in the acidic aqueous/alcoholic solution.
 - Centrifuge the mixture and collect the supernatant, or filter the refluxed mixture.[\[7\]](#)[\[8\]](#)
- Basification and Alkaloid Extraction:
 - Evaporate the methanol or ethanol from the filtrate using a water bath.[\[7\]](#)[\[8\]](#)

- Alkalinize the remaining aqueous extract with a 25% NaOH solution or ammonium hydroxide to a pH of approximately 9-10.^[7] This deprotonates the alkaloids, making them insoluble in water and soluble in nonpolar organic solvents.
- Perform a liquid-liquid extraction by adding chloroform to the basified solution in a separatory funnel. Shake vigorously and allow the layers to separate. The alkaloids will partition into the chloroform layer.^[7]
- Collect the chloroform layer. Repeat the extraction process with fresh chloroform to ensure complete recovery of the alkaloids.
- Drying and Evaporation:
 - Combine the chloroform extracts and dry over anhydrous sodium sulfate to remove any residual water.
 - Filter to remove the sodium sulfate.
 - Evaporate the chloroform under reduced pressure or on a water bath to yield the crude alkaloid extract.
- Purification (Optional):
 - The crude extract can be further purified using techniques like column chromatography with silica gel or preparative thin-layer chromatography (TLC).^[6]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of β -carboline alkaloids using reverse-phase HPLC with fluorescence detection.^[1]

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and fluorescence detector.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

- **Mobile Phase:** A gradient or isocratic mixture of acetonitrile and a buffer (e.g., aqueous formic acid). The exact composition should be optimized for the specific alkaloids being analyzed.
- **Flow Rate:** Typically 1.0 mL/min.
- **Column Temperature:** Maintained at a constant temperature, e.g., 25°C.
- **Fluorescence Detection:** Excitation and emission wavelengths should be optimized for the specific β -carboline alkaloids of interest. For example, excitation at 300 nm and emission at 433 nm can be used for certain β -carbolines.^[9]
- **Injection Volume:** 10-20 μ L.

Procedure:

- **Standard Preparation:** Prepare a series of standard solutions of the β -carboline alkaloids of known concentrations in a suitable solvent (e.g., methanol).
- **Sample Preparation:** Dissolve the extracted and purified β -carboline alkaloid sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 μ m syringe filter before injection.
- **Calibration Curve:** Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of each standard.
- **Sample Analysis:** Inject the prepared sample into the HPLC system and record the chromatogram.
- **Quantification:** Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each alkaloid in the sample by using the peak areas and the calibration curve.

Quantitative Data on the Biological Activities of β -Carboline Alkaloids

The diverse biological activities of β -carboline alkaloids have been extensively quantified. The following tables summarize key data for their interactions with various enzymes and receptors.

Table 1: Inhibition of Monoamine Oxidase (MAO) by β -Carboline Alkaloids

Compound	MAO Isoform	Inhibition Type	Ki (nM)	Reference
Harman	MAO-A	Competitive	55.54 ± 5.3	[6]
Norharman	MAO-A	Competitive	1200 ± 180	[6]
Norharman	MAO-B	Competitive	1120 ± 190	[6]
Harmine	MAO-A	Competitive	5	[8]
2-Methylharminium	MAO-A	Competitive	69	[8]
2,9-Dimethylharminium	MAO-A	Competitive	15	[8]
Harmaline	MAO-A	Competitive	48	[8]

Table 2: Receptor Binding Affinities of β -Carboline Alkaloids

Compound	Receptor	Ki (nM)	Reference
Harmaline	Imidazoline I2	22	[10]
Tetrahydroharmine (racemic)	Serotonin 5-HT2A	>10,000	[11]
Tetrahydroharmine (S(-))	Serotonin 5-HT2A	5,890	[11]
1-Aryl- β -carboline (15h)	Serotonin 5-HT7	294	[12]
1-Aryl- β -carboline (17a)	Dopamine D1	536	[12]
1-Aryl- β -carboline (15c)	μ Opioid	494	[12]
Noreleagnine	Imidazoline I2B (brain, high affinity)	12	[13]
Norharman	Imidazoline I2B (brain, high affinity)	20	[13]
Harmalol	Imidazoline I2B (brain, high affinity)	82	[13]
Harmaline	Imidazoline I2B (brain, high affinity)	177	[13]
Harmine	Imidazoline I2B (brain, high affinity)	630	[13]
Harman	Imidazoline I2B (brain, high affinity)	700	[13]

Table 3: Cytotoxicity of β -Carboline Alkaloids Against Cancer Cell Lines

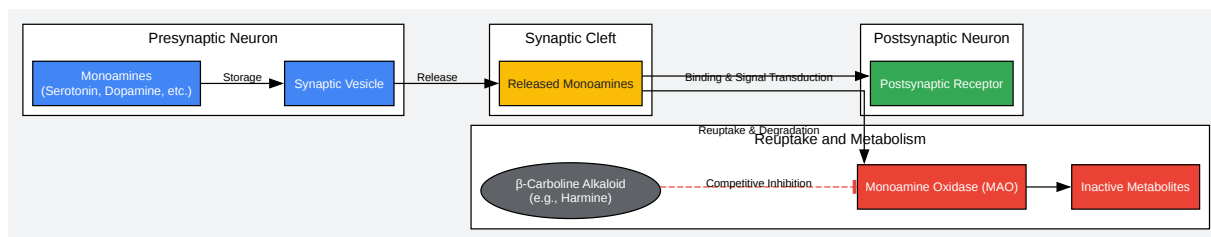
Compound	Cell Line	IC50 (µg/mL)	Time (h)	Reference
Harmine	HCT116/OXA	5.3	24	[14]
Harmaline	HCT116/OXA	44.2	24	[14]
P. harmala extract	HCT116/OXA	18.4	24	[14]
β-Carboline Dimer (Comp1)	MG-63	4.6 (µM)	-	[15]
β-Carboline Dimer (Comp2)	MG-63	4.6 (µM)	-	[15]

Note: A more extensive database of IC50 values for various β-carboline derivatives against a wide range of cancer cell lines can be found in the Genomics of Drug Sensitivity in Cancer (GDSC) database.[16][17]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

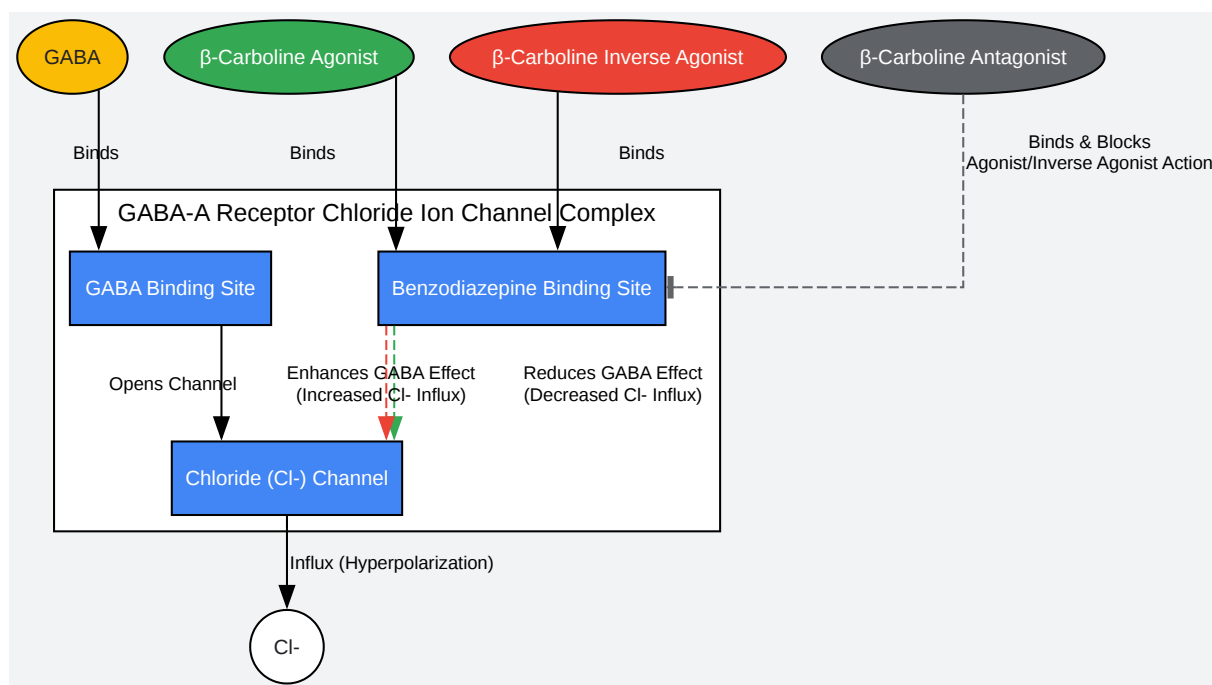
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to β-carboline alkaloids.

Signaling Pathways



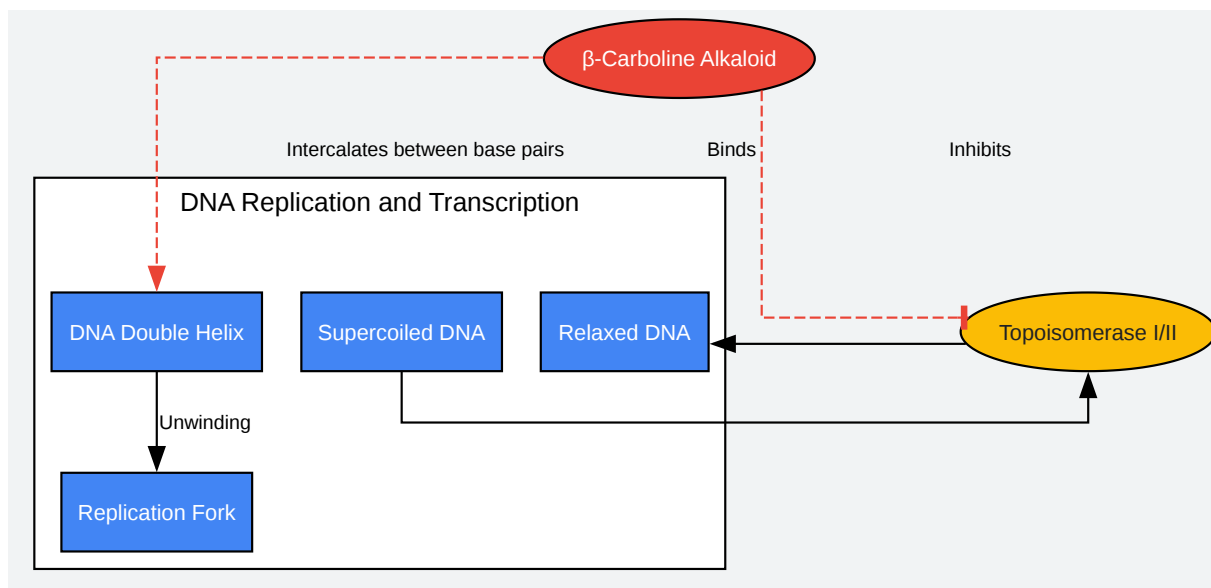
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Caption: Monoamine Oxidase (MAO) Inhibition by β -Carboline Alkaloids.



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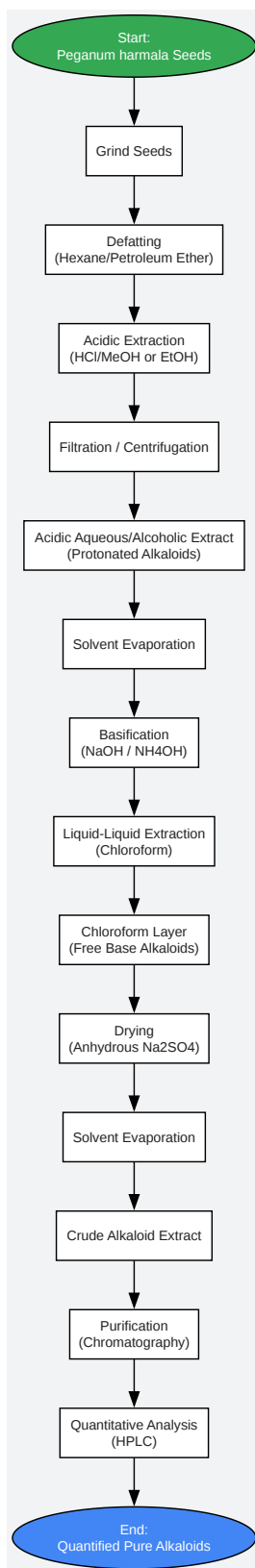
Caption: β -Carboline Alkaloid Interaction with the Benzodiazepine Receptor Site on the GABA-A Receptor.



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Caption: Anticancer Mechanism: DNA Intercalation and Topoisomerase Inhibition by β -Carboline Alkaloids.

Experimental Workflow



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Caption: General Experimental Workflow for the Extraction and Analysis of β -Carboline Alkaloids.

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